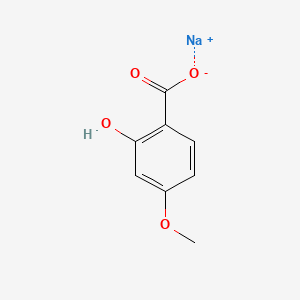

Sodium 2-hydroxy-p-anisate

Description

Overview of Phenolic and Methoxy-Substituted Aromatic Carboxylates in Chemical Research

Phenolic and methoxy-substituted aromatic carboxylates are a significant subgroup of substituted benzoates. The presence of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups on the aromatic ring profoundly influences the electronic properties and reactivity of the molecule. ucalgary.camdpi.com These substituents can enhance the compound's utility in various applications, including the synthesis of pharmaceuticals and other complex organic molecules. acs.orgresearchgate.net

The interplay between the hydroxyl and methoxy groups, along with the carboxylate function, creates a unique chemical environment. This environment allows for a range of reactions, including electrophilic aromatic substitution, nucleophilic substitution, and reactions at the carboxylate group. evitachem.com The position of these substituents on the benzene (B151609) ring further dictates the compound's specific properties and reactivity. ucalgary.ca Research has shown that the antioxidant activities of phenolic acids are promoted by the presence of methoxyl and phenolic hydroxyl groups. researchgate.net

Historical Perspectives on the Discovery and Initial Synthesis of 2-Hydroxy-4-methoxybenzoic Acid and its Salts

2-Hydroxy-4-methoxybenzoic acid, the parent acid of sodium 2-hydroxy-p-anisate, has been isolated from natural sources, notably from the roots of plants like Hemidesmus indicus. medchemexpress.comnih.gov Its isolation and characterization were significant milestones in the study of natural products. nih.gov

Early synthetic methods for 2-hydroxy-4-methoxybenzoic acid and its derivatives often involved multi-step processes starting from simpler aromatic precursors. diva-portal.org One common approach involves the selective methylation of a dihydroxybenzoic acid derivative. diva-portal.org Another method starts with the oxidation of a corresponding aldehyde. The synthesis of its sodium salt, this compound, is typically achieved through a straightforward neutralization reaction of the acid with a sodium base.

Structural Significance of Sodium 2-hydroxy-4-methoxybenzoate within Aromatic Chemical Systems

The molecular structure of this compound is key to its chemical behavior. The molecule consists of a sodium cation and a 2-hydroxy-4-methoxybenzoate anion. nih.gov The anion features a benzene ring substituted with a hydroxyl group, a methoxy group, and a carboxylate group. The relative positions of these groups (hydroxyl at position 2, methoxy at position 4, and carboxylate at position 1) are crucial. This arrangement facilitates intramolecular hydrogen bonding between the hydroxyl group and the carboxylate group, which influences the compound's conformation and reactivity. The crystal structure of related compounds has been a subject of study to understand these interactions better. researchgate.netresearchgate.net

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C8H7NaO4 |

| Molecular Weight | 190.13 g/mol nih.gov |

| CAS Number | 25832-67-1 nih.gov |

Current Research Landscape and Academic Interest in 2-Hydroxy-4-methoxybenzoate Derivatives

Current research on 2-hydroxy-4-methoxybenzoate and its derivatives is multifaceted, spanning various scientific disciplines. In medicinal chemistry, these compounds are being investigated for their potential biological activities. medchemexpress.comphcog.com For instance, 2-hydroxy-4-methoxybenzoic acid has been studied for its anti-inflammatory and antioxidant properties. nih.gov

In materials science, derivatives of 2-hydroxy-4-methoxybenzoic acid are being explored as ligands for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. researchgate.net The ability of the hydroxyl and carboxylate groups to coordinate with metal ions makes them valuable building blocks for creating novel materials with interesting structural and functional properties. researchgate.net Furthermore, research continues into the synthesis of new derivatives to explore how modifications to the basic structure impact the compound's properties and potential applications. nih.gov

Referenced Compounds

Table 2: List of Compound Names

| Compound Name |

|---|

| This compound |

| 2-Hydroxy-4-methoxybenzoic acid |

| Sodium 2-[hydroxy(phenyl)methyl]benzoate evitachem.comfluorochem.co.uk |

| Sodium; 2-hydroxy-5-(4-nitro-phenylazo)-benzoate nih.gov |

| 4-HYDROXY-3-METHOXYBENZOIC ACID SODIUM SALT chemicalbook.com |

| Potassium 2-hydroxy-4-methoxybenzoate |

| 2-Hydroxy-4-methoxybenzoic acid methyl ester chemimpex.com |

| 3-Hydroxy-4-methoxybenzoic acid chemicalbook.com |

| 2-hydroxy-4,5-dimethoxybenzoic acid google.com |

| Methyl 4-hydroxy-2-methoxybenzoate diva-portal.org |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

25832-67-1 |

|---|---|

Molecular Formula |

C8H7NaO4 |

Molecular Weight |

190.13 g/mol |

IUPAC Name |

sodium;2-hydroxy-4-methoxybenzoate |

InChI |

InChI=1S/C8H8O4.Na/c1-12-5-2-3-6(8(10)11)7(9)4-5;/h2-4,9H,1H3,(H,10,11);/q;+1/p-1 |

InChI Key |

IMQSNSCNADEFIR-UHFFFAOYSA-M |

SMILES |

COC1=CC(=C(C=C1)C(=O)[O-])O.[Na+] |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)[O-])O.[Na+] |

Other CAS No. |

25832-67-1 |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for Sodium 2 Hydroxy 4 Methoxybenzoate

Classical and Established Synthetic Pathways for 2-Hydroxy-4-methoxybenzoic Acid and its Salts.innovareacademics.intandfonline.combenchchem.comsigmaaldrich.commedchemexpress.comfoodb.ca

The traditional synthesis of 2-hydroxy-4-methoxybenzoic acid and its corresponding sodium salt involves several well-established chemical transformations. These methods often begin with readily available aromatic precursors and modify them through a series of reactions.

Esterification and Saponification Routes

A common strategy involves the initial synthesis of a methyl ester derivative, methyl 2-hydroxy-4-methoxybenzoate, which is then hydrolyzed to the final acid or salt.

Esterification: The synthesis often starts with 2,4-dihydroxybenzoic acid. This precursor is subjected to esterification to protect the carboxylic acid group, followed by a selective methylation of the hydroxyl group at the 4-position. Alternatively, 4-methoxysalicylic acid can be directly esterified. tandfonline.com A typical laboratory-scale synthesis involves refluxing 4-methoxysalicylic acid with dimethyl sulfate (B86663) in the presence of sodium bicarbonate in acetone. This process yields methyl 2-hydroxy-4-methoxybenzoate. Another approach is the acid-catalyzed esterification of 4-hydroxy-2-methoxybenzoic acid with methanol (B129727).

Saponification: Following the formation of the ester, the next step is saponification. This is a hydrolysis reaction carried out under basic conditions. The ester is treated with a strong base, such as sodium hydroxide (B78521), which cleaves the ester bond to form the sodium salt of the carboxylic acid (Sodium 2-hydroxy-4-methoxybenzoate) and the corresponding alcohol as a byproduct. The basic hydrolysis of esters is generally an irreversible process.

A specific method for producing potassium 4-methoxysalicylate, a related salt, involves the methylation of 2,4-resorcylic acid with methyl sulfate in an alkaline solution. google.com The resulting 4-methoxysalicylic acid is then neutralized with potassium hydroxide. google.com A similar neutralization with sodium hydroxide would yield Sodium 2-hydroxy-p-anisate.

Table 1: Comparison of Esterification Methods

| Starting Material | Reagents | Product | Key Conditions |

| 4-Methoxysalicylic acid | Dimethyl sulfate, Sodium bicarbonate, Acetone | Methyl 2-hydroxy-4-methoxybenzoate | Reflux with stirring under nitrogen |

| 4-Hydroxy-2-methoxybenzoic acid | Methanol, Acid catalyst | Methyl 4-hydroxy-2-methoxybenzoate | N/A |

| 3-Hydroxy-4-nitrobenzoic acid | Methanol, Conc. H₂SO₄ | Methyl 3-hydroxy-4-nitrobenzoate | Stirring at 65 °C |

Alkylation and Acylation Strategies

Alkylation and acylation reactions, particularly Friedel-Crafts type reactions, are fundamental in building the carbon skeleton and introducing necessary functional groups on the aromatic ring. mdpi.com These reactions involve the substitution of an aromatic proton with an alkyl or acyl group, respectively, typically using a strong Lewis acid catalyst. mdpi.com

Alkylation: A key alkylation step in synthesizing derivatives of 2-hydroxy-4-methoxybenzoic acid is O-methylation. For instance, starting from 2,4-dihydroxybenzophenone (B1670367), selective methylation of the 4-hydroxyl group can be achieved using a methyl halide under basic conditions with a phase transfer catalyst. In one documented synthesis, methyl 3-hydroxy-4-methoxybenzoate was alkylated with 1-bromo-3-chloropropane (B140262) using potassium carbonate in DMF.

Acylation: While direct acylation to form the benzoic acid is less common, acylation reactions are crucial for creating intermediates. For example, Friedel-Crafts acylation can be used to introduce a keto group, which can then be modified. In a multi-step synthesis, acylation of an amine with 3-amino-4-(methoxycarbonyl)benzoic acid has been reported as a key step in building more complex molecules.

Table 2: Examples of Alkylation Reactions

| Starting Material | Alkylating Agent | Catalyst/Base | Product |

| 2,4-Dihydroxybenzophenone | Methyl halide | Alkali liquor, Phase transfer catalyst | 2-Hydroxy-4-methoxybenzophenone |

| Methyl 3-hydroxy-4-methoxybenzoate | 1-Bromo-3-chloropropane | Potassium carbonate | Methyl 3-(3-chloropropoxy)-4-methoxybenzoate |

| 2,4-Resorcylic acid | Methyl sulfate | Sodium hydroxide | 4-Methoxysalicylic acid |

Functional Group Interconversions on Aromatic Precursors

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the conversion of one functional group into another. This is particularly useful when direct introduction of a desired group is challenging.

One classical route starts with 1-chloro-2,3-dimethoxybenzene. Through a series of steps, an aldehyde group is introduced, which is subsequently oxidized to form the corresponding carboxylic acid. Another FGI strategy involves the selective O-methylation and dealkylation of precursors.

In a different synthetic pathway, methyl 3-hydroxy-4-methoxybenzoate undergoes nitration to introduce a nitro group onto the aromatic ring. This nitro group is then reduced to an amino group using a catalyst like powdered iron in acetic acid. This transformation from a nitro to an amino group is a common and vital FGI in the synthesis of many aromatic compounds.

Modern and Sustainable Synthetic Approaches

Green Chemistry Principles in the Synthesis of 2-Hydroxy-4-methoxybenzoate

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals like this compound. This includes the use of less toxic reagents, development of one-pot processes, and utilization of biocatalysis.

One patented method for preparing 2-hydroxy-4-methoxybenzophenone avoids the use of highly toxic dimethyl sulfate by employing a phase transfer catalyst, which simplifies the process and makes it more environmentally benign. Another "one-pot" process for producing alkali metal methoxybenzoates has been developed, which is noted for its low alkali consumption and minimal environmental pollution. google.com

Biocatalysis offers a promising green alternative to traditional chemical methods. For instance, decarboxylases from microbial sources, such as Arthrobacter sp., have been identified that can regio-selectively introduce a carboxyl group into resorcinol (B1680541) derivatives to produce compounds like 4-methoxysalicylic acid. ebi.ac.uknih.gov This enzymatic carboxylation uses bicarbonate as a C1 building block, representing a sustainable route for CO2 utilization. ebi.ac.uknih.gov Whole-cell biocatalysts, such as Escherichia coli expressing the decarboxylase gene, have been successfully used for this purpose. nih.gov

Catalyst Development for Enhanced Synthesis Efficiency

The development of novel and more efficient catalysts is crucial for optimizing the synthesis of this compound.

Phase Transfer Catalysis: As mentioned, phase transfer catalysts (PTCs) have been effectively used in the methylation of dihydroxy precursors. PTCs facilitate the reaction between reactants present in different phases (e.g., an aqueous and an organic phase), often leading to higher yields, milder reaction conditions, and simplified workup procedures. princeton.edu For example, polyethylene (B3416737) glycol has been used as a PTC for the synthesis of methylene (B1212753) diesters. lookchem.com

Metal and Acid Catalysis: In a novel approach, a vanadium-based catalyst has been shown to efficiently convert 3-hydroxy-4-methoxybenzaldehyde directly into its corresponding methyl ester, methyl 3-hydroxy-4-methoxybenzoate, in the presence of hydrogen peroxide. For the reduction of nitro groups, powdered iron in acetic acid has proven to be an effective catalyst. mdpi.com In contrast, other common hydrogenation catalysts like Raney/Ni or Pd/C were found to be less effective in certain syntheses, highlighting the importance of catalyst selection for specific transformations. mdpi.com

Biocatalysis: The use of enzymes as catalysts is a rapidly growing area. Cytochrome P450 enzymes have been engineered to catalyze stereoselective oxidations on substituted benzenes under mild conditions. uq.edu.au Specifically, a variant of the CYP199A4 enzyme showed activity with 4-methoxybenzoic acid. uq.edu.au Furthermore, enzymes like benzoic acid decarboxylases are recognized as efficient biocatalysts due to their robustness and high regioselectivity. researchgate.net

Table 3: Catalyst Applications in Synthesis

| Reaction Type | Catalyst | Starting Material Example | Product Example | Benefit |

| Methylation | Phase Transfer Catalyst | 2,4-Dihydroxybenzophenone | 2-Hydroxy-4-methoxybenzophenone | Avoids toxic reagents, simpler process |

| Esterification | Vanadium-catalyst | 3-Hydroxy-4-methoxybenzaldehyde | Methyl 3-hydroxy-4-methoxybenzoate | Direct conversion, high efficiency |

| Nitro Reduction | Powdered Iron | Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate | Methyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoate | Effective reduction |

| Carboxylation | Orsellinic acid decarboxylase (Biocatalyst) | Resorcinol derivatives | 4-Methoxysalicylic acid | Sustainable, uses CO2 source |

Solvent-Free and Microwave-Assisted Methodologies

The synthesis of sodium 2-hydroxy-4-methoxybenzoate and related hydroxybenzoic acids has traditionally relied on methods that often require high temperatures, high pressures, and the use of organic solvents. However, contemporary research has focused on developing more sustainable and efficient synthetic routes, with solvent-free and microwave-assisted methodologies emerging as promising alternatives.

Solvent-Free Synthesis:

Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating the need for volatile and often toxic organic solvents. In the context of producing compounds like sodium 2-hydroxy-4-methoxybenzoate, this approach typically involves the direct reaction of solid reactants. One notable example is the Kolbe-Schmitt reaction, a cornerstone in the synthesis of aromatic hydroxy acids. wikipedia.org While traditionally conducted in a solvent, variations of this reaction can be performed under solvent-free conditions. For instance, the carboxylation of a phenoxide can be achieved by heating it with carbon dioxide under pressure. wikipedia.org

Recent advancements have explored the use of inorganic solids as supports or catalysts to facilitate solvent-free reactions. For example, the isomerization of allylbenzenes, a related transformation in natural product synthesis, has been successfully carried out under solvent-free conditions using KF/Al2O3 with microwave irradiation. nih.gov This demonstrates the potential for solid-supported, solvent-free methods to be applied to a wider range of organic transformations, including the synthesis of benzoate (B1203000) derivatives.

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis (MAOS) has gained considerable traction as a powerful tool for accelerating chemical reactions. rroij.com This technique utilizes microwave energy to rapidly and efficiently heat the reaction mixture, often leading to significantly reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. rroij.comresearchgate.net

The application of microwave irradiation to the synthesis of benzoate derivatives, including those with hydroxy and methoxy (B1213986) substituents, has been documented. smolecule.com For example, the esterification of 4-hydroxybenzoic acid with various alcohols has been achieved under microwave irradiation, demonstrating the feasibility of this technology for creating the core benzoate structure. researchgate.net Furthermore, microwave-assisted methodologies have been employed for the synthesis of more complex molecules incorporating the benzoate scaffold. researchgate.net

A key reaction in the synthesis of sodium 2-hydroxy-4-methoxybenzoate is the Kolbe-Schmitt reaction, which involves the carboxylation of a phenoxide. wikipedia.orgresearchgate.net Microwave-assisted aqueous Kolbe-Schmitt synthesis (MAKS) has been shown to produce higher yields in shorter reaction times compared to conventional heating methods due to faster heating and higher mean reaction temperatures. researchgate.net The methylation of dihydroxybenzene derivatives, a related process, has also been effectively carried out using a focused microwave reactor. researchgate.net

The synergy between solvent-free conditions and microwave assistance is particularly noteworthy. Solvent-free microwave-assisted reactions can offer a "green" and highly efficient synthetic pathway. nih.gov This approach has been successfully used for various organic transformations, including the conversion of essential oil allylbenzenes into corresponding aldehydes. nih.gov

Optimization of Reaction Conditions and Yields

Parameter Studies for Maximizing Product Formation and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of sodium 2-hydroxy-4-methoxybenzoate. Key parameters that are typically investigated include temperature, pressure, reaction time, and the nature and concentration of reactants and catalysts.

The Kolbe-Schmitt reaction, a fundamental process for synthesizing hydroxybenzoic acids, is highly sensitive to reaction conditions. wikipedia.org Traditionally, this reaction is carried out at elevated temperatures (around 125°C) and high pressures (approximately 85-100 atm) to achieve high conversion rates. wikipedia.orgresearchgate.net Studies have shown that lowering the temperature can decrease the total yield of the desired products. mdpi.com For instance, in a study on the carboxylation of sodium phenolate (B1203915), decreasing the temperature from 150°C to 120°C resulted in a drop in the total yield from 95% to 57%. mdpi.com

The choice of cation (e.g., sodium vs. potassium) in the phenoxide salt can also influence the regioselectivity of the carboxylation. wikipedia.org Using potassium hydroxide to form the phenoxide can favor the formation of the para-hydroxybenzoic acid isomer. wikipedia.org

In microwave-assisted synthesis, power and irradiation time are critical parameters. Studies on microwave-assisted esterification have shown that optimizing these factors is essential for achieving maximum yield. researchgate.net Similarly, in the microwave-assisted degradation of lignin (B12514952), a complex polymer containing aromatic structures, both microwave time and power were found to significantly impact the yield of phenolic products. mdpi.com

The concentration of reactants and the use of additives can also play a vital role. In the homogeneous carboxylation of phenolates in DMSO, the concentration of the phenolate and the presence of water were shown to affect the yield and selectivity. mdpi.com The addition of basic additives like sodium salts of mesitol or tert-butylcalix wikipedia.orgarene was found to enhance the reaction, increasing the yield of hydroxybenzoic acids. mdpi.com

The following table summarizes the impact of various parameters on the synthesis of hydroxybenzoic acids, providing insights applicable to the optimization of sodium 2-hydroxy-4-methoxybenzoate production.

| Parameter | Effect on Yield/Purity | Example Study/Reaction | Citation |

|---|---|---|---|

| Temperature | Higher temperatures generally increase reaction rates and yields, but can also lead to side products. Optimal temperature is a balance. | Kolbe-Schmitt reaction: Decreasing temperature from 150°C to 120°C reduced total yield from 95% to 57%. | mdpi.com |

| Pressure | High CO2 pressure is crucial for efficient carboxylation in the Kolbe-Schmitt reaction. | Industrial Kolbe-Schmitt reaction is carried out at ~85 bar. | researchgate.net |

| Microwave Power & Time | Optimizing microwave power and irradiation time is essential for maximizing yields and minimizing reaction times in MAOS. | Microwave-assisted esterification and lignin degradation showed strong dependence on these parameters for product yield. | researchgate.netmdpi.com |

| Cation Choice | The choice of alkali metal (e.g., Na vs. K) in the phenoxide can influence the regioselectivity of carboxylation. | Use of potassium hydroxide in the Kolbe process can favor the formation of 4-hydroxybenzoic acid. | wikipedia.org |

| Additives/Promoters | Basic additives can enhance reaction rates and yields. | Addition of sodium mesitolate in the carboxylation of phenolate increased the yield of hydroxybenzoic acids. | researchgate.netmdpi.com |

Selectivity Control in Multi-Functionalized Systems

Controlling selectivity is a significant challenge in the synthesis of multi-functionalized aromatic compounds like sodium 2-hydroxy-4-methoxybenzoate, which possesses both a hydroxyl and a methoxy group. The regioselectivity of the carboxylation step is particularly critical in determining the final product distribution.

In the context of the Kolbe-Schmitt reaction, the position of CO2 incorporation into the aromatic ring can be influenced by several factors. The nature of the alkali metal cation is a well-known factor; for instance, sodium phenoxide tends to yield the ortho-isomer (salicylic acid), while potassium phenoxide favors the para-isomer. wikipedia.org The temperature of the reaction also plays a crucial role in determining the regiochemistry of the carboxylation. wikipedia.org

For substrates with multiple hydroxyl groups or other substituents, achieving selective functionalization requires careful control of the reaction conditions. In the synthesis of hydroxy-substituted aminobenzothiazole derivatives, a multi-step process involving protection and deprotection of functional groups was employed to achieve the desired substitution pattern. acs.org A similar strategy of using protecting groups could be envisioned for directing the carboxylation in the synthesis of 2-hydroxy-4-methoxybenzoic acid.

Furthermore, the development of directing groups that can be easily introduced and removed offers a powerful strategy for controlling site selectivity in C-H activation reactions. nih.gov While not directly applied to the Kolbe-Schmitt reaction, this concept highlights the importance of strategic functionalization to guide reactions towards a specific isomer. For example, the aldehyde group has been used as a removable directing group to achieve meta-arylation of phenols. nih.gov

Recent research has also explored enzymatic approaches for regioselective carboxylation. Decarboxylases have been investigated for their ability to catalyze the regioselective carboxylation of non-natural substrate compounds, offering a potentially highly specific route to desired isomers. google.com

The following table outlines key strategies for controlling selectivity in the synthesis of substituted aromatic acids:

| Strategy | Description | Example | Citation |

|---|---|---|---|

| Choice of Cation | The alkali metal cation in the phenoxide salt influences the position of carboxylation. | Sodium phenoxide favors ortho-carboxylation, while potassium phenoxide favors para-carboxylation in the Kolbe-Schmitt reaction. | wikipedia.org |

| Reaction Temperature | Temperature can significantly affect the regioselectivity of the carboxylation. | The regiochemistry of carboxylation in the synthesis of 3-hydroxy-2-naphthoic acid is sensitive to temperature. | wikipedia.org |

| Protecting Groups | Temporarily blocking one reactive site to allow reaction at another. | A regioselective protection-deprotection strategy was used in the synthesis of methyl hydroxy-methoxybenzoates. | researchgate.net |

| Directing Groups | Functional groups that guide the reaction to a specific position on the aromatic ring. | The aldehyde group can be used as a removable directing group for meta-selective C-H arylation of phenols. | nih.gov |

| Enzymatic Catalysis | Utilizing enzymes for highly specific transformations. | Decarboxylases have been studied for the regioselective carboxylation of phenolic compounds. | google.com |

Purification and Isolation Techniques in Laboratory Scale Synthesis

Following the synthesis of sodium 2-hydroxy-4-methoxybenzoate, effective purification and isolation are essential to obtain a product of high purity. Common laboratory-scale techniques include crystallization, extraction, and chromatography.

Crystallization: This is a primary method for purifying solid compounds. After the reaction, the crude product mixture is often cooled to induce crystallization. The choice of solvent is critical for successful recrystallization. For potassium 2-hydroxy-4-methoxybenzoate, recrystallization from 50% aqueous ethanol (B145695) has been reported to achieve a purity of ≥98%. The process often involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly, leading to the formation of crystals of the desired compound, while impurities remain in the mother liquor.

Extraction: Liquid-liquid extraction is frequently used to separate the desired product from the reaction mixture, especially after aqueous work-up. The crude product is partitioned between two immiscible solvents, typically an aqueous phase and an organic solvent like ethyl acetate (B1210297) or diethyl ether. ajchem-a.comnih.gov The choice of solvent and the pH of the aqueous layer are crucial for efficient separation. For acidic compounds like 2-hydroxy-4-methoxybenzoic acid, adjusting the pH to be acidic will protonate the carboxylate, making it more soluble in an organic solvent. Conversely, in its salt form (sodium 2-hydroxy-4-methoxybenzoate), it will be more soluble in the aqueous phase.

Chromatography: For more challenging separations or to achieve very high purity, column chromatography is a powerful technique. The crude mixture is passed through a stationary phase (e.g., silica (B1680970) gel) with a mobile phase (a solvent or a mixture of solvents). rsc.org Separation is based on the differential adsorption of the components of the mixture to the stationary phase. In the synthesis of related compounds, column chromatography with solvent gradients (e.g., methanol in dichloromethane) has been used for purification. rsc.org

Filtration and Washing: After crystallization or precipitation, the solid product is collected by filtration. google.com The filter cake is then typically washed with a small amount of cold solvent to remove any remaining impurities from the surface of the crystals. ajchem-a.com

Drying: The final step in the isolation process is drying the purified product to remove any residual solvent. This can be done under vacuum or in an oven at a suitable temperature. niscpr.res.in

The selection of the appropriate purification and isolation technique depends on the physical and chemical properties of sodium 2-hydroxy-4-methoxybenzoate and the nature of the impurities present in the crude reaction mixture. A combination of these techniques is often employed to achieve the desired level of purity.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy provides information on the number, environment, and coupling of hydrogen atoms in a molecule. For the parent acid, 2-hydroxy-4-methoxybenzoic acid, the ¹H NMR spectrum in a solvent like CDCl₃ would be expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the hydroxyl and carboxylic acid protons.

The aromatic region would typically display a complex splitting pattern due to the coupling between the three protons on the benzene (B151609) ring. The methoxy group would appear as a sharp singlet, typically around δ 3.8 ppm. The phenolic hydroxyl and carboxylic acid protons are exchangeable and may appear as broad singlets, with their chemical shifts being concentration and solvent dependent. Upon formation of the sodium salt, the carboxylic acid proton is replaced by a sodium ion, leading to the disappearance of its signal in the ¹H NMR spectrum. The chemical shifts of the aromatic and methoxy protons are not expected to change significantly.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy provides detailed information about the carbon skeleton of a molecule. A study on 2-hydroxy-4-methoxybenzoic acid reported the following ¹³C NMR chemical shifts. nih.gov The spectrum exhibited signals for all eight carbon atoms present in the molecule. nih.gov

The carboxyl carbon (C=O) is typically observed at a downfield chemical shift. nih.gov A key signal supporting the presence of the carboxylic acid group was identified as a quartet at δ 174.2 ppm. nih.gov The aromatic carbons attached to the electron-donating hydroxyl and methoxy groups appear at characteristic chemical shifts, with three doublets observed at δ 101.0, 108.1, and 132.4 ppm, and two singlets at δ 164.6 and 168.8 ppm, confirming the trisubstituted aromatic ring. nih.gov The methoxy carbon (-OCH₃) would appear at a characteristic upfield chemical shift.

Upon conversion to the sodium salt, the most significant change in the ¹³C NMR spectrum is expected for the carboxyl carbon, which would likely experience a slight upfield or downfield shift due to the change in its electronic environment upon deprotonation. The chemical shifts of the aromatic and methoxy carbons are anticipated to be minimally affected.

Table 1: Predicted ¹³C NMR Chemical Shifts for Sodium 2-hydroxy-p-anisate (based on data for 2-hydroxy-4-methoxybenzoic acid)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O | ~174.2 | Carboxylate carbon, shift may vary slightly from the parent acid. |

| C-OH | ~168.8 | Aromatic carbon attached to the hydroxyl group. |

| C-OCH₃ | ~164.6 | Aromatic carbon attached to the methoxy group. |

| Aromatic CH | 101.0, 108.1, 132.4 | Aromatic methine carbons. |

| -OCH₃ | Upfield region | Methoxy carbon. |

Data is based on reported values for 2-hydroxy-4-methoxybenzoic acid and is for illustrative purposes. nih.gov

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning proton and carbon signals and establishing the connectivity within a molecule.

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment would reveal the coupling relationships between the aromatic protons. Cross-peaks in the COSY spectrum would connect protons that are on adjacent carbon atoms, aiding in the assignment of the aromatic signals. nih.gov

HSQC (Heteronuclear Single Quantum Coherence) : An HSQC experiment correlates directly bonded proton and carbon atoms. google.com This would allow for the definitive assignment of each protonated aromatic carbon by correlating its ¹³C signal with the signal of its attached ¹H. google.com The methoxy carbon would also show a correlation to the methoxy protons. google.com

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of 2-hydroxy-4-methoxybenzoic acid shows characteristic absorption bands for the hydroxyl, carboxylic acid, and methoxy functional groups, as well as for the aromatic ring. A reported FTIR spectrum (KBr) for the parent acid showed bands at 1650 cm⁻¹ and 1620 cm⁻¹ corresponding to the C=O of the carboxylic acid group and aromatic C=C stretching vibrations, respectively. nih.gov

The broad O-H stretching vibration of the carboxylic acid would typically appear in the region of 3300-2500 cm⁻¹. The phenolic O-H stretch would also be present in this region. The C=O stretching vibration of the carboxylic acid dimer is a strong band typically found around 1700-1680 cm⁻¹. The C-O stretching of the methoxy group and the carboxylic acid would also be present in the fingerprint region (below 1500 cm⁻¹).

Upon formation of the sodium salt, the most significant changes in the FTIR spectrum would be the disappearance of the broad carboxylic acid O-H stretch and the shift of the C=O stretching vibration. The carboxylate group (COO⁻) gives rise to two characteristic bands: an asymmetric stretching vibration (νₐₛ) typically in the range of 1610-1550 cm⁻¹ and a symmetric stretching vibration (νₛ) in the range of 1420-1300 cm⁻¹.

Table 2: Expected FTIR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Phenolic O-H | Stretching | 3400-3200 (broad) |

| Aromatic C-H | Stretching | 3100-3000 |

| Carboxylate (COO⁻) | Asymmetric Stretching | 1610-1550 (strong) |

| Aromatic C=C | Stretching | ~1620 and ~1500 |

| Carboxylate (COO⁻) | Symmetric Stretching | 1420-1300 (strong) |

| C-O (methoxy) | Stretching | ~1250 |

| Aromatic C-H | Out-of-plane Bending | 900-675 |

Expected frequencies are based on general spectroscopic principles and data for similar compounds.

Raman Spectroscopy Applications

Raman spectroscopy is complementary to FTIR and is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be useful for identifying the aromatic ring vibrations. The symmetric "ring breathing" mode of the benzene ring typically gives a strong and sharp signal in the Raman spectrum. Aromatic C-H stretching vibrations would also be visible.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. nist.govnih.gov Soft ionization techniques are particularly valuable for obtaining information on the intact molecule, while tandem mass spectrometry (MS/MS) provides deeper structural insights by inducing and analyzing fragment ions. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a compound's molecular mass, enabling the determination of its elemental formula. For this compound (C₈H₇NaO₄), the exact mass is a critical piece of data for its definitive identification. nih.gov The monoisotopic mass, which is the mass of the ion with the most abundant isotopes, has been computed with high precision. nih.govnih.gov

Table 1: HRMS Data for this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₇NaO₄ | nih.gov |

| Exact Mass | 190.02420298 Da | nih.govnih.gov |

| Monoisotopic Mass | 190.02420298 Da | nih.govnih.gov |

Data computed by PubChem. nih.govnih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization method extensively used for analyzing thermally labile and non-volatile molecules, making it well-suited for ionic compounds like this compound. nih.govlibretexts.org This technique typically generates gas-phase ions of the intact molecule with minimal fragmentation, allowing for clear determination of the molecular weight. nih.govlibretexts.org The analyte, dissolved in a suitable solvent mixture such as chloroform/methanol (B129727), is infused into the ESI source where it is nebulized and desolvated to produce charged droplets that ultimately yield gaseous ions. mdpi.com

For structural analysis, ESI can be coupled with tandem mass spectrometry (ESI-MS/MS). In this setup, the molecular ion (e.g., the sodium adduct [M+Na]⁺ or the deprotonated molecule [M-H]⁻) is selected and subjected to collision-induced dissociation (CID) to generate characteristic fragment ions. nih.gov The resulting fragmentation pattern provides valuable information about the molecule's structure. While a specific fragmentation pattern for this compound is not detailed in the provided sources, the fragmentation of similar benzoate (B1203000) structures often involves characteristic losses, such as the neutral loss of CO₂ from the carboxylate group or cleavages related to the substituent groups on the aromatic ring. nih.gov The interaction of the sodium cation with the molecule can also influence the fragmentation pathways observed in the positive ion mode. mdpi.com

Electronic Spectroscopy for Electronic Structure Insights

Electronic spectroscopy probes the electronic transitions within a molecule, providing information about its electronic structure. researchgate.netiaea.org

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. upi.edu This absorption corresponds to the excitation of electrons from lower energy (ground state) orbitals to higher energy (excited state) orbitals. The resulting spectrum, a plot of absorbance versus wavelength, reveals broad absorption bands characteristic of the chromophores within the molecule. upi.edu

For this compound, the primary chromophore is the substituted benzene ring. The hydroxyl (-OH), methoxy (-OCH₃), and sodium carboxylate (-COO⁻Na⁺) groups attached to the ring act as auxochromes, modifying the energy of the electronic transitions and thus the position (λmax) and intensity (molar absorptivity, ε) of the absorption bands. upi.edu The spectrum is expected to show absorptions arising from π → π* transitions within the aromatic system. The presence of multiple auxochromes with lone pairs of electrons can lead to complex spectral patterns. The interpretation of these spectra allows for insights into the electronic structure of the molecule. researchgate.net While specific λmax values for this compound are not available in the cited literature, analysis of related compounds confirms that the number and position of substituents significantly influence the UV-Vis absorption profile. science-softcon.de

X-ray Diffraction Techniques for Solid-State Structure Determination

X-ray diffraction is an essential method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. psu.eduresearchgate.net

Single Crystal X-ray Diffraction (SCXRD) is considered the definitive technique for structural determination of crystalline materials. nih.gov It involves irradiating a single, high-quality crystal with a monochromatic X-ray beam. The resulting diffraction pattern is used to calculate the electron density distribution within the crystal, from which a detailed model of the molecular structure can be built and refined. rsc.org This model provides precise data on bond lengths, bond angles, and torsion angles. nih.gov

The analysis also reveals information about the crystal packing, intermolecular interactions such as hydrogen bonding, and van der Waals forces that stabilize the crystal lattice. psu.eduresearchgate.net For ionic compounds like this compound, SCXRD would detail the coordination environment of the sodium cation, showing its interactions with the carboxylate and potentially the hydroxyl oxygen atoms of neighboring molecules.

While a specific crystal structure for this compound is not present in the search results, the structure of the related compound, sodium para-hydroxybenzoate, has been solved. psu.eduresearchgate.net This analysis provides an example of the detailed structural information that can be obtained.

Table 2: Illustrative Single Crystal Data for the Related Compound Sodium para-hydroxybenzoate

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₅NaO₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 16.0608 (3) |

| b (Å) | 5.38291 (9) |

| c (Å) | 3.63834 (6) |

| β (°) | 92.8692 (5) |

| Volume (ų) | 314.153 |

This data is for sodium para-hydroxybenzoate, not this compound, and is presented for illustrative purposes only. psu.edu

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction (PXRD) is a fundamental technique for the solid-state characterization of crystalline materials. It provides information on the crystal structure, phase purity, and polymorphism of a compound. While specific, peer-reviewed PXRD data for this compound (the sodium salt of 2-hydroxy-4-methoxybenzoic acid) is not extensively available in the cited literature, the technique's application can be illustrated by examining the closely related compound, Potassium 2-hydroxy-4-methoxybenzoate.

For Potassium 2-hydroxy-4-methoxybenzoate, PXRD is utilized to validate its crystalline structure. The analysis reveals characteristic diffraction peaks at specific 2θ angles, which serve as a fingerprint for the material's crystal lattice. These peaks confirm the long-range order within the solid and can be used for quality control to distinguish it from amorphous material or other crystalline phases.

Table 1: Illustrative PXRD Characteristic Peaks for Potassium 2-hydroxy-4-methoxybenzoate

| 2θ Angle (°) |

|---|

| 12.4 |

| 18.7 |

| 24.3 |

Data sourced from an analysis of Potassium 2-hydroxy-4-methoxybenzoate, as specific data for the sodium salt was not available.

Chromatographic and Hyphenated Techniques for Purity and Quantitative Analysis

Chromatographic methods are essential for separating components in a mixture, allowing for the purity assessment and quantitative analysis of a target compound. For this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful applicable techniques.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of this compound, typically by quantifying its parent compound, 2-hydroxy-4-methoxybenzoic acid, in solution. Validated reverse-phase HPLC (RP-HPLC) methods have been developed for its precise and reproducible determination. colab.wsresearchgate.net

In a representative method, 2-hydroxy-4-methoxybenzoic acid is separated from related compounds, such as its synthetic precursor 2-hydroxy-4-methoxybenzaldehyde (B30951). researchgate.net A good separation can be achieved on a C18 column with a mobile phase consisting of a mixture of methanol and an aqueous solution of 0.1% formic acid (e.g., in a 70:30 v/v ratio) at a flow rate of 1.0 mL/min. researchgate.net The retention time for 2-hydroxy-4-methoxybenzoic acid under these conditions was found to be approximately 14.5 minutes. researchgate.net

Validation studies confirm the method's suitability for routine analysis, demonstrating excellent linearity over a concentration range of 10–300 μg/mL (r > 0.999). colab.wsresearchgate.net The sensitivity of the method is also well-established, with a limit of detection (LOD) of 2.34 μg/mL and a limit of quantification (LOQ) determined for accurate measurement. colab.wsresearchgate.net Furthermore, a rapid and sensitive liquid chromatography-tandem mass spectrometric (HPLC-MS/MS) method has been developed for the determination of 2-hydroxy-4-methoxybenzoic acid in biological matrices like rat plasma, showing linearity from 5.05 to 2019.60 ng/mL. nih.gov

Table 2: HPLC Method Parameters for Analysis of 2-Hydroxy-4-methoxybenzoic Acid

| Parameter | Value / Description | Source(s) |

|---|---|---|

| Column | Reverse-phase C18 | colab.wsresearchgate.net |

| Mobile Phase | Methanol and 0.1% aqueous formic acid (70:30, v/v) | researchgate.net |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Detection | UV or Mass Spectrometry (MS) | researchgate.netnih.gov |

| Retention Time | ~14.5 min | researchgate.net |

| Linearity Range | 10–300 μg/mL | colab.wsresearchgate.net |

| Limit of Detection (LOD) | 2.34 μg/mL | colab.wsresearchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and thermally stable compounds. However, direct analysis of this compound or its parent acid is challenging due to the presence of polar functional groups (carboxylic acid and hydroxyl), which impart low volatility and thermal instability. colostate.edumdpi.com

To overcome this, a crucial derivatization step is required prior to GC-MS analysis. nih.govnih.gov This process involves converting the active hydrogen atoms in the hydroxyl (-OH) and carboxylic acid (-COOH) groups into less polar, more volatile, and more thermally stable moieties. mdpi.com Silylation is a common and effective derivatization method for this class of compounds, often using reagents to form trimethylsilyl (B98337) (TMS) esters and ethers. mdpi.comnih.gov

Once derivatized, the compound can be analyzed by GC-MS. The gas chromatograph separates the derivative from other components in the sample, and the mass spectrometer fragments the molecule, producing a unique mass spectrum that allows for definitive identification. nih.gov Predicted GC-MS spectra for both non-derivatized and TMS-derivatized 2-hydroxy-4-methoxybenzoic acid are available, indicating the expected fragmentation patterns that can be used for its characterization. foodb.ca The fragmentation is influenced by the positions of the functional groups on the benzene ring, allowing for the differentiation of isomers. nih.govnih.gov

Table 3: General Approach for GC-MS Analysis of 2-Hydroxy-4-methoxybenzoic Acid

| Step | Description | Rationale | Source(s) |

|---|---|---|---|

| 1. Sample Preparation | Conversion to the free acid form if starting from the salt. | To enable derivatization. | N/A |

| 2. Derivatization | Reaction with a silylating agent (e.g., BSTFA) to form a TMS derivative. | Increases volatility and thermal stability for GC analysis. | mdpi.comnih.govnih.gov |

| 3. GC Separation | Separation on a capillary column (e.g., nonpolar or medium-polarity). | To isolate the analyte derivative from the sample matrix. | nih.gov |

| 4. MS Detection | Electron Ionization (EI) is used to fragment the molecule, and a mass analyzer detects the fragments. | Provides a characteristic mass spectrum for structural confirmation and quantification. | nih.govfoodb.ca |

Table 4: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-hydroxy-4-methoxybenzoic acid |

| Potassium 2-hydroxy-4-methoxybenzoate |

| 2-hydroxy-4-methoxybenzaldehyde |

| Methanol |

| Acetonitrile |

| Formic Acid |

Reactivity and Mechanistic Investigations of Sodium 2 Hydroxy 4 Methoxybenzoate

Reactions at the Carboxylate Moiety

The carboxylate group is a primary site for reactions such as decarboxylation, conversion to esters and amides, and salt metathesis.

The decarboxylation of salicylic (B10762653) acid and its derivatives has been a subject of extensive mechanistic investigation. The reaction involves the removal of the carboxylate group as carbon dioxide, typically at elevated temperatures, to yield a phenol (B47542). For 2-hydroxy-4-methoxybenzoic acid, this reaction would produce 3-methoxyphenol.

The mechanism of this reaction is generally considered to be a bimolecular electrophilic substitution (SE2). libretexts.org Studies on various substituted salicylic acids have shown that the reaction is facilitated by electron-donating groups in the ortho and para positions relative to the carboxylate. researchgate.netresearchgate.net The para-methoxy group in 2-hydroxy-4-methoxybenzoic acid is a strong electron-donating group, which increases the electron density on the ring carbon atom bonded to the carboxylate group. This enhanced nucleophilicity of the ring facilitates the key step of the reaction: a proton attack on this carbon atom, leading to the formation of a σ-complex intermediate that then expels carbon dioxide. researchgate.net

The reaction kinetics are often pseudo-first-order. The rate-determining step is believed to be the protonation of the anion at the 1-position of the aromatic ring. Current time information in San Antonio, TX, US. The general mechanism can be summarized as follows:

Initial dissociation of the carboxylic acid to the salicylate (B1505791) anion.

Protonation of the aromatic ring at the carbon atom bearing the carboxylate group (C1).

Loss of carbon dioxide to form the corresponding phenol.

Research comparing the decarboxylation rates of various substituted salicylic acids demonstrates the significant influence of substituents. While a direct kinetic study for Sodium 2-hydroxy-4-methoxybenzoate is not detailed in the reviewed literature, data for related compounds in various solvents provide a clear trend.

| Substituted Salicylic Acid | Solvent | Temperature (°C) | Relative Rate Enhancement | Reference |

|---|---|---|---|---|

| Salicylic acid | Benzoic acid | 200-230 | Baseline | researchgate.net |

| 4-Hydroxysalicylic acid | Benzoic acid | 212 | Increased | researchgate.net |

| 2,4-Dihydroxybenzoic acid | Resorcinol (B1680541) | 110-240 | Increased significantly vs. salicylic acid | libretexts.org |

| 4-Aminosalicylic acid | Benzoic acid | 200-230 | Increased | researchgate.net |

This table illustrates the qualitative effect of electron-donating groups on the rate of decarboxylation. The 4-methoxy group is expected to produce a similar or greater rate enhancement compared to the 4-hydroxy group.

The carboxylate moiety of Sodium 2-hydroxy-4-methoxybenzoate can be converted into esters and amides, which are important derivatives. These reactions typically proceed via the free carboxylic acid, which can be generated in situ by acidification.

Esterification: The conversion of 2-hydroxy-4-methoxybenzoic acid to its corresponding esters (e.g., methyl 2-hydroxy-4-methoxybenzoate) can be achieved through several methods. The classical Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (like H₂SO₄), is a common approach. thermofisher.com However, for hydroxybenzoic acids, a significant challenge is the potential for a competing side reaction: O-alkylation of the phenolic hydroxyl group. nih.gov

To achieve selective esterification at the carboxyl group, various methods have been developed. Microwave-assisted esterification has been shown to improve yields and reduce reaction times for substituted benzoic acids. tandfonline.com Another approach involves using catalysts like dried Dowex H⁺/NaI, which can effectively promote esterification under mild conditions, though reaction times can be long for deactivated or sterically hindered substrates. nih.gov

Amide Formation: The synthesis of amides from 2-hydroxy-4-methoxybenzoic acid requires the activation of the carboxyl group to facilitate attack by an amine. A common laboratory method is to convert the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the desired amine. However, the presence of the free hydroxyl group can complicate this reaction, potentially requiring a protection-deprotection sequence.

More direct and milder methods utilize coupling agents. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used to mediate amide bond formation between carboxylic acids and amines under gentle conditions, which preserves the integrity of other functional groups like the phenolic hydroxyl. thermofisher.com

| Reaction Type | Reagents/Conditions | Key Features | Reference |

|---|---|---|---|

| Esterification | Alcohol, H₂SO₄ (Fischer Esterification) | Equilibrium process; risk of O-alkylation side reaction. | thermofisher.com |

| Esterification | Alcohol, Dowex H⁺/NaI | Mild conditions, but can require long reaction times. | nih.gov |

| Esterification | Alkyl halide, non-quaternizable tertiary amine | Homogeneous liquid phase; minimizes O-alkylation. | nih.gov |

| Amide Formation | 1. SOCl₂ or (COCl)₂; 2. Amine | Via acyl chloride; may require protection of -OH group. | |

| Amide Formation | Amine, DCC or EDC | Mild conditions; direct coupling; avoids harsh reagents. | thermofisher.com |

The sodium cation in Sodium 2-hydroxy-4-methoxybenzoate can be readily exchanged for other cations through salt metathesis reactions. wikipedia.org This process involves reacting the sodium salt with another salt in a solution. The reaction is driven to completion if one of the resulting products is insoluble and precipitates. For example, reacting an aqueous solution of Sodium 2-hydroxy-4-methoxybenzoate with an aqueous solution of silver nitrate (B79036) (AgNO₃) would yield insoluble silver 2-hydroxy-4-methoxybenzoate, which precipitates, leaving sodium nitrate in the solution. Similarly, treatment with salts of divalent cations like calcium chloride (CaCl₂) or magnesium chloride (MgCl₂) can form the corresponding carboxylate salts. The conversion of the sodium salt back to the free carboxylic acid is a simple salt exchange reaction achieved by treatment with a strong acid, such as hydrochloric acid (HCl). researchgate.net

The carboxylate group can also be a site for further derivatization beyond simple esters and amides. For analytical purposes, derivatization is often employed to enhance detectability in techniques like HPLC. libretexts.org This can be achieved by activating the carboxylate with a carbodiimide (B86325) (e.g., EDC) and then reacting it with a "tagging" molecule containing a chromophore or fluorophore. nih.govnih.gov Other derivatives include acyl hydrazides and hydroxamic acids, which can be formed by coupling the activated carboxylic acid with hydrazines or hydroxylamines, respectively. thermofisher.com

Reactions at the Hydroxyl Group

The phenolic hydroxyl group is the second major reactive site, primarily undergoing alkylation and acylation to form ethers and esters, respectively. Its reactivity is influenced by its acidity and the steric hindrance from the adjacent carboxylate group.

Alkylation: O-alkylation of the hydroxyl group yields 2-alkoxy-4-methoxybenzoic acid derivatives. This transformation is typically carried out under basic conditions to deprotonate the phenol, forming a more nucleophilic phenoxide ion. The Williamson ether synthesis is a classic method, involving a base such as sodium hydroxide (B78521) or potassium carbonate, followed by reaction with an alkylating agent like dimethyl sulfate (B86663) or an alkyl halide. google.comresearchgate.net The use of a phase transfer catalyst can improve reaction efficiency when using methyl halides. google.com

In related dihydroxy systems, studies have shown that the hydroxyl group at the C4 position is more readily alkylated than the hydroxyl group at C2, which is sterically hindered and participates in intramolecular hydrogen bonding with the adjacent carbonyl group. nih.gov While Sodium 2-hydroxy-4-methoxybenzoate has only one hydroxyl group, this principle highlights the reduced nucleophilicity of the C2 hydroxyl, which may necessitate stronger reaction conditions for alkylation compared to an unhindered phenol.

Acylation: Acylation of the phenolic hydroxyl group produces 2-acyloxy-4-methoxybenzoic acid derivatives. This is an esterification reaction at the phenol. Standard methods include reacting the compound with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine. A key consideration is the potential for the carboxylate group to react under these conditions. To achieve selective acylation at the hydroxyl group, it is often strategic to first protect the carboxylate group, for instance, by converting it to a methyl or ethyl ester. Following the acylation of the hydroxyl group, the carboxylate ester can be selectively hydrolyzed back to the carboxylic acid under basic conditions.

More modern methods allow for the specific acylation of phenolic hydroxyl groups even in the presence of other functionalities. For example, a photoinduced reaction using iridium and nickel catalysts allows for the cross-coupling of phenols with aldehydes to form esters, leaving aliphatic hydroxyl groups untouched. nih.gov

| Reaction Type | Reagents/Conditions | Product Type | Key Features | Reference |

|---|---|---|---|---|

| O-Alkylation | Alkyl halide, K₂CO₃, in solvent (e.g., 2-butanone) | Ether (2-alkoxy derivative) | Standard Williamson ether synthesis conditions. | researchgate.net |

| O-Methylation | Dimethyl sulfate, KOH, in water | Ether (2,4-dimethoxy derivative) | Common method for methylation of phenols. | google.com |

| O-Methylation | Methyl halide, base, phase transfer catalyst | Ether (2,4-dimethoxy derivative) | Avoids highly toxic dimethyl sulfate. | google.com |

| O-Acylation | Acyl chloride or anhydride, pyridine | Ester (2-acyloxy derivative) | Classical method; may require protection of the carboxyl group. | - |

| O-Acylation | Aldehyde, Ir/Ni photocatalyst, blue light | Ester (2-acyloxy derivative) | Modern, selective method for phenolic hydroxyls. | nih.gov |

The arrangement of the hydroxyl group and the carboxylate group in an ortho position makes 2-hydroxy-4-methoxybenzoate an excellent bidentate chelating ligand. Upon deprotonation of both the carboxylic acid and the phenol, the resulting dianion can coordinate with a metal ion through both oxygen atoms, forming a stable six-membered ring. This chelating ability is a hallmark of salicylic acid and its derivatives.

The ligand can coordinate with a wide variety of metal ions, including transition metals and main group metals. The resulting complexes often exhibit distinct geometries and properties. For example, studies on the coordination behavior of a closely related ligand, 2-(2-hydroxy-4-methoxybenzoyl)benzoic acid, with Group 4 metals like titanium (Ti), zirconium (Zr), and hafnium (Hf) have revealed complex structures where the ligand employs its carboxylate, hydroxyl, and carbonyl functional oxygens in numerous binding modes. tandfonline.com In these complexes, the metal centers typically adopt a pseudo-octahedral geometry. tandfonline.com

The crystal structure of related complexes, such as those formed from ligands derived from 2-hydroxy-4-methoxybenzaldehyde (B30951), show the metal center (e.g., Molybdenum) in an octahedral coordination environment, with the ligand's phenolate (B1203915) oxygen and imine nitrogen defining part of the equatorial plane. researchgate.netresearchgate.net While not the exact molecule, these studies confirm the strong coordinating ability of the 2-hydroxy-4-alkoxy-benzoyl moiety. The stability and structure of these metal complexes are crucial in various applications, including catalysis and material science.

| Metal Ion(s) | Ligand System | Coordination Geometry | Binding Mode | Reference |

|---|---|---|---|---|

| Molybdenum (Mo) | Ligand derived from 2-hydroxy-4-methoxybenzaldehyde | Octahedral | Bidentate (via phenolate O, imine N) | researchgate.netresearchgate.net |

| Titanium (Ti), Zirconium (Zr), Hafnium (Hf) | 2-(2-hydroxy-4-methoxybenzoyl)benzoic acid | Pseudo-octahedral | Multiple modes including chelation via hydroxyl, carboxylate, and carbonyl oxygens | tandfonline.com |

| Various Transition Metals | 2-hydroxybenzoate (Salicylate) | Varies (e.g., Octahedral) | Bidentate chelation via hydroxyl and carboxylate oxygens | nih.gov |

Oxidation Pathways of the Phenolic Hydroxyl

The phenolic hydroxyl group is a primary site for oxidative reactions. Studies on similar phenolic acids indicate that oxidation can proceed through various mechanisms, often involving radical intermediates. The antioxidant properties of phenolic acids are attributed to their ability to scavenge free radicals, a process centered on the phenolic hydroxyl. nih.gov

The oxidation of hydroxy- and methoxy-benzoic acids, when induced by γ-radiation, involves the formation of OH·-adducts. researchgate.net The subsequent decay pathways of these intermediates determine the final products. For hydroxybenzoic acids, the corresponding peroxyl radicals, formed by the addition of O2, primarily decay by eliminating a hydroperoxyl radical (HO2·) to yield phenol products. researchgate.net In contrast, the intermediates formed from methoxybenzoic acids tend to undergo fragmentation of the benzene (B151609) ring. researchgate.net

Advanced oxidation processes (AOPs), such as the Fenton process (Fe²⁺/H₂O₂), have been shown to be effective in degrading 2-hydroxybenzoic acid, a related compound. researchgate.net The mechanism involves the generation of highly reactive hydroxyl radicals that attack the aromatic ring. This process leads to hydroxylation, forming dihydroxybenzoic acid intermediates, and can ultimately result in ring cleavage. researchgate.net The degradation of 2-hydroxybenzoic acid has been observed to follow first-order kinetics. researchgate.net

The antioxidant activity of phenolic acids is governed by mechanisms such as hydrogen atom transfer (HAT), single-electron transfer followed by proton transfer (SET-PT), and sequential proton-loss electron transfer (SPLET). nih.gov The presence of both hydroxyl and methoxy (B1213986) groups enhances these antioxidant activities. nih.gov

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene Ring

The reactivity of the benzene ring in Sodium 2-hydroxy-4-methoxybenzoate towards electrophilic and nucleophilic substitution is controlled by the directing and activating or deactivating effects of its three substituents: the hydroxyl (-OH), methoxy (-OCH₃), and carboxylate (-COO⁻) groups.

Regioselectivity and Substituent Effects

The regioselectivity of electrophilic aromatic substitution is determined by the cumulative electronic effects of the substituents.

Hydroxyl (-OH) and Methoxy (-OCH₃) Groups: Both are powerful activating groups and are ortho, para-directing. This is due to their strong positive mesomeric (+M) or resonance effect, where their lone pair electrons are delocalized into the benzene ring, increasing the electron density at the ortho and para positions. They also exert a weaker, electron-withdrawing inductive effect (-I) due to the high electronegativity of the oxygen atoms. stackexchange.comquora.com In this molecule, the hydroxyl group is at position 2 and the methoxy group is at position 4. The positions ortho to the hydroxyl group are 1 (occupied by the carboxylate) and 3. The position para to the hydroxyl group is 5. The position ortho to the methoxy group is 3 and 5. Therefore, positions 3 and 5 are strongly activated towards electrophilic attack.

Carboxylate (-COO⁻) Group: This group is deactivating and meta-directing. It withdraws electron density from the ring through a negative inductive effect (-I) and a negative mesomeric effect (-M), making the ring less susceptible to electrophilic attack. The meta positions (3 and 5) are least deactivated.

The combined effect of these groups makes positions 3 and 5 the most probable sites for electrophilic substitution, as they are activated by both the hydroxyl and methoxy groups and are also the meta positions relative to the deactivating carboxylate group.

Halogenation and Nitration Studies

Specific studies on the halogenation and nitration of 2-hydroxy-4-methoxybenzoic acid provide practical examples of electrophilic aromatic substitution.

Nitration: The nitration of aromatic compounds is typically achieved using a mixed acid of concentrated nitric acid and concentrated sulfuric acid. google.com For the related compound, 4-alkoxybenzoic acid, nitration with 40-80% nitric acid at temperatures between 30-100°C yields the 3-nitro-4-alkoxybenzoic acid. google.com This regioselectivity is consistent with the directing effects of the alkoxy and carboxylic acid groups. By analogy, the nitration of 2-hydroxy-4-methoxybenzoic acid is expected to introduce a nitro group at either position 3 or 5, which are activated by the hydroxyl and methoxy groups.

Halogenation: The halogenation of benzoic acids can be performed using a halogenating agent in the presence of an alkaline compound. google.com This method allows for the high-selectivity production of 2-halogenated benzoic acids. For Sodium 2-hydroxy-4-methoxybenzoate, halogenation would also be directed to the activated positions 3 or 5.

| Reaction | Starting Material (Analogue) | Reagents | Typical Product | Reference |

|---|---|---|---|---|

| Nitration | 4-Alkoxybenzoic acid | 40-80% Nitric Acid (HNO₃) | 3-Nitro-4-alkoxybenzoic acid | google.com |

| Halogenation | Benzoic acids | Halogenating agent (e.g., Br₂, Cl₂) + Alkaline compound | 2-Halogenated benzoic acids (example for general class) | google.com |

Influence of the Methoxy Substituent on Reactivity

The presence of the methoxy group also influences the acidity of the phenolic hydroxyl. The electron-donating nature of the methoxy group increases the electron density on the phenoxide oxygen upon deprotonation, which can affect its nucleophilicity and the pKa of the hydroxyl group. Studies comparing p-methoxybenzoic acid and p-hydroxybenzoic acid show that the methoxy group's +M effect is slightly less powerful than that of a hydroxyl group, which influences the acidity of the carboxylic acid. stackexchange.comquora.com Furthermore, research on reactions between phenols and carboxylic acids suggests that an ortho-methoxy group can act as a mild inhibitor, potentially through steric hindrance. researchgate.net

Reaction Kinetics and Thermodynamic Studies of Transformations

Detailed kinetic and thermodynamic data for specific non-enzymatic transformations of Sodium 2-hydroxy-4-methoxybenzoate are not extensively documented in publicly available literature. However, studies on related compounds provide a framework for understanding these aspects.

For instance, the degradation of 2-hydroxybenzoic acid via advanced oxidation processes has been shown to follow first-order kinetics. researchgate.net In the context of enzymatic reactions, kinetic studies on p-Hydroxybenzoate hydroxylase, which catalyzes the hydroxylation of p-hydroxybenzoate, have determined key parameters like dissociation constants for the enzyme-substrate complex and Michaelis constants for the substrates (p-hydroxybenzoate, NADPH, and O₂). researchgate.net Such studies reveal a dramatic, 140,000-fold stimulation in the rate of enzyme reduction in the presence of the substrate. researchgate.net

A comprehensive kinetic study of a transformation of Sodium 2-hydroxy-4-methoxybenzoate would involve monitoring the concentration of reactants and products over time under various conditions (temperature, concentration, catalyst) to determine the rate law, rate constant, and activation energy. Thermodynamic studies would focus on measuring enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) changes to determine the spontaneity and equilibrium position of the reaction.

| Study Type | Parameters to be Measured | Information Gained |

|---|---|---|

| Kinetic | Rate constant (k), Reaction order, Activation energy (Ea) | Reaction speed, Dependence on concentration, Temperature sensitivity |

| Thermodynamic | Enthalpy (ΔH), Entropy (ΔS), Gibbs Free Energy (ΔG) | Heat of reaction, Disorder change, Reaction spontaneity |

Proposed and Elucidated Reaction Mechanisms

Based on the reactivity patterns, several reaction mechanisms can be proposed for the transformations of Sodium 2-hydroxy-4-methoxybenzoate.

Oxidation via Hydroxyl Radicals: In an advanced oxidation process, the reaction is initiated by the attack of a hydroxyl radical (·OH) on the aromatic ring. The ·OH can add to any of the ring carbons, but the electron-rich positions (3 and 5) are particularly susceptible. This addition forms a hydroxycyclohexadienyl radical intermediate. researchgate.net This radical can then undergo further reactions, such as the elimination of a water molecule to form a phenoxyl radical or reaction with oxygen to form a peroxyl radical, which can lead to ring-opening products. researchgate.netresearchgate.net

Electrophilic Aromatic Substitution (Nitration): The mechanism for nitration follows the classical pathway for electrophilic aromatic substitution.

Generation of the Electrophile: Nitric acid is protonated by sulfuric acid, followed by the loss of a water molecule to form the highly electrophilic nitronium ion (NO₂⁺).

Electrophilic Attack: The nitronium ion attacks the electron-rich benzene ring, preferentially at position 3 or 5, which are activated by the -OH and -OCH₃ groups. This attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Deprotonation: A weak base, such as HSO₄⁻ or H₂O, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product, Sodium 3-nitro-2-hydroxy-4-methoxybenzoate or the 5-nitro isomer.

The antioxidant action of the phenolic hydroxyl group can also be described by specific mechanisms like Hydrogen Atom Transfer (HAT), where the phenolic hydroxyl donates its hydrogen atom to a free radical, or Sequential Proton-Loss Electron Transfer (SPLET), where the phenol is first deprotonated to a phenoxide, which then donates an electron. nih.gov

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation, albeit with approximations, to determine the electronic structure and predict the three-dimensional arrangement of atoms.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. researchgate.netscienceopen.comnih.gov This approach offers a good balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.

For Sodium 2-hydroxy-p-anisate, DFT calculations can be employed to optimize the molecular geometry, determining bond lengths, bond angles, and dihedral angles. These calculations would likely be performed using a functional such as B3LYP, often paired with a basis set like 6-311++G(d,p), to provide reliable results. rsc.org The optimized geometry provides a stable, low-energy conformation of the molecule. Furthermore, DFT can be used to calculate various electronic properties, including the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential (MEP). The energy gap between the HOMO and LUMO is a crucial parameter for understanding the chemical reactivity and kinetic stability of the molecule.

Table 1: Predicted Geometric Parameters for 2-hydroxy-p-anisate anion using DFT (B3LYP/6-311G(d,p)) (Note: The following data is illustrative and represents typical values that would be obtained from such calculations.)

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C1-C2 | 1.41 | |

| C2-O(H) | 1.36 | |

| C1-C(O)O | 1.51 | |

| C4-O(CH3) | 1.37 | |

| O-C-O | 125.0 | |

| C3-C4-O | 120.5 | |

| C2-C1-C6 | 119.8 |

Ab initio methods are quantum chemistry calculations that are based on first principles, without the inclusion of experimental data. The Hartree-Fock (HF) method is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. While HF provides a basic understanding of electronic structure, it does not account for electron correlation, which can be significant.

More advanced ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, build upon the HF method to include electron correlation, leading to more accurate results. These methods are computationally more demanding than DFT but can provide benchmark-quality data for smaller molecules. For this compound, these methods could be used to obtain highly accurate energies and geometries, which can then be used to validate the results from less computationally expensive methods like DFT.

Quantum chemical calculations are instrumental in predicting the vibrational spectra (infrared and Raman) of molecules. By calculating the second derivatives of the energy with respect to the atomic coordinates, a Hessian matrix is constructed. Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes. Theoretical vibrational spectra for this compound can be compared with experimental spectra to aid in the assignment of vibrational bands. researchgate.net

Time-Dependent DFT (TD-DFT) is a widely used method for calculating electronic excitation energies and oscillator strengths, which correspond to electronic transitions observed in UV-Visible spectroscopy. researchgate.net By applying TD-DFT, one can predict the absorption spectrum of this compound, providing insights into its color and photophysical properties.

Table 2: Calculated Vibrational Frequencies for 2-hydroxy-p-anisate anion (Note: The following data is illustrative and represents typical values that would be obtained from such calculations.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| ν(O-H) | 3450 | Hydroxyl stretch |

| ν(C=O) | 1680 | Carbonyl stretch |

| ν(C-O) | 1250 | Ether stretch |

| δ(C-H) | 1450 | Aromatic C-H bend |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govchemrxiv.org By solving Newton's equations of motion, MD simulations can provide detailed information about the conformational flexibility and intermolecular interactions of this compound in various environments, such as in solution.

Prediction of Reactivity and Reaction Pathways

Computational chemistry offers powerful tools for predicting the reactivity of molecules and elucidating potential reaction pathways. scienceopen.com By analyzing the electronic structure, one can identify the most likely sites for electrophilic and nucleophilic attack. The molecular electrostatic potential (MEP) map, for example, visually represents the charge distribution on the molecule, with negative potential regions indicating sites susceptible to electrophilic attack and positive potential regions indicating sites for nucleophilic attack.

Frontier Molecular Orbital (FMO) theory, which examines the interactions between the HOMO of one reactant and the LUMO of another, can also be used to predict reactivity. mdpi.com For this compound, these methods can predict how it might react with other chemical species. Furthermore, computational methods can be used to model the transition states of chemical reactions, allowing for the calculation of activation energies and the determination of the most favorable reaction pathways.

Computational Spectroscopic Property Prediction

In addition to vibrational and electronic spectra, computational methods can predict other spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors of the nuclei in the molecule, it is possible to predict the ¹H and ¹³C NMR spectra. rsc.org These predicted spectra can be invaluable for interpreting experimental NMR data and confirming the structure of this compound.

Table 3: Predicted ¹³C NMR Chemical Shifts for 2-hydroxy-p-anisate anion (Note: The following data is illustrative and represents typical values that would be obtained from such calculations, referenced to a standard.)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (C-COO⁻) | 170.2 |

| C2 (C-OH) | 162.5 |

| C3 | 102.8 |

| C4 (C-OCH₃) | 165.1 |

| C5 | 107.9 |

| C6 | 132.4 |

| C (in OCH₃) | 55.8 |

Quantitative Structure-Activity Relationships (QSAR) in a Non-Biological Context